REACTION_CXSMILES
|
O.O.[NH2:3][C:4]1[S:5][CH:6]=[C:7]([C:9](=[N:13][O:14][C:15](=[O:17])[CH3:16])[C:10]([OH:12])=[O:11])[N:8]=1>CC(C)=O>[NH2:3][C:4]1[S:5][CH:6]=[C:7]([C:9](=[N:13][O:14][C:15](=[O:17])[CH3:16])[C:10]([OH:12])=[O:11])[N:8]=1 |f:0.1.2|
|
Name
|
2-(2-aminothiazole-4-yl)-2-acetoxyiminoacetic acid dihydrate
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
O.O.NC=1SC=C(N1)C(C(=O)O)=NOC(C)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55.5 (± 0.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
After the mixture was cooled to 5° C.
|
Type
|
FILTRATION
|
Details
|
the crystal was filtered
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC=C(N1)C(C(=O)O)=NOC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |